molecular formula C17H16ClN5O4 B2920546 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-39-3

2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

Cat. No.: B2920546
CAS No.: 878423-39-3
M. Wt: 389.8
InChI Key: RAMMLYKYGIZYNW-UHFFFAOYSA-N
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Description

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrimidine is a six-membered ring with two nitrogen atoms at the 1st and 3rd positions . The structure of the specific compound you mentioned could not be found in the search results.


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Structural Studies

The preparation of structurally related compounds often involves complex synthesis processes aimed at exploring their potential applications in various fields, including medicinal chemistry. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides, followed by Michael addition, showcasing a method that could potentially apply to the synthesis of the compound (Chui et al., 2004).

Antimicrobial and Antimalarial Activity

Research on compounds with similar structures has demonstrated antimicrobial and antimalarial activities. For example, a new series of 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine derivatives showed promising antimicrobial activity (Farghaly et al., 2015). Moreover, derivatives synthesized from 3,4-dichlorophenylisothiocyanate demonstrated antimalarial activity against P. berghei in mice, suggesting potential research avenues for the compound to explore similar biological activities (Werbel et al., 1973).

Aldose Reductase Inhibition

A series of 2,4-dioxo-thieno[2,3-d],[3,2-d], and [3,4-d]pyrimidin-1-acetic acids with a benzyl moiety at the N-3 position were tested for aldose reductase inhibitory activity. Some compounds showed potent activity, indicating a possible research direction for the compound of interest in the context of diabetes treatment or complications prevention (Ogawva et al., 1993).

Environmental Applications

The optimization of advanced oxidation processes for the degradation of environmental pollutants, such as 2-4 dichlorophenoxyacetic acid, highlights the relevance of related research in environmental science and engineering. This suggests potential applications of the compound for environmental remediation or as a model compound in degradation studies (Mehralipour & Kermani, 2021).

Properties

IUPAC Name

2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4/c1-20-14-13(15(26)23(17(20)27)9-12(24)25)22-7-3-6-21(16(22)19-14)11-5-2-4-10(18)8-11/h2,4-5,8H,3,6-7,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMMLYKYGIZYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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